Benzyl Piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl Piperidine-4-carboxylate derivatives involves multiple steps, including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . The Mannich procedure is another method used to synthesize alkyl N-benzyl-4-piperidone-3-carboxylate derivatives from pyridine aldehyde, benzylamine, and the monoester of acetonedicarboxylate . Additionally, the synthesis of pharmacologically interesting 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported, which includes reduction and p-fluorobenzoylation steps .
Molecular Structure Analysis
The molecular structure of Benzyl Piperidine-4-carboxylate derivatives has been extensively studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) has been employed to determine optimized geometrical parameters and complete vibrational assignments of frequencies . The crystal structure of specific derivatives has also been determined, providing insights into the spatial arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involving Benzyl Piperidine-4-carboxylate derivatives are diverse. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters in the presence of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines . The reactivity of the compound is further explored through the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are tested for inhibitory activity toward 5alpha-reductase isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl Piperidine-4-carboxylate derivatives are characterized by their potent inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 5alpha-reductase. These properties are influenced by the introduction of various substituents on the nitrogen atom of the piperidine ring and the benzyl group . The derivatives exhibit selectivity towards AChE over butyrylcholinesterase (BuChE) and show potential as therapeutic agents for conditions like dementia and thrombosis .
Scientific Research Applications
Inhibitory Activity in Steroid-5alpha-Reductase
Benzyl Piperidine-4-carboxylate and its derivatives show significant potential in inhibiting steroid-5alpha-reductase, an enzyme linked with hormonal conditions. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for their inhibitory activity toward 5alpha-reductase isozymes 1 and 2 in human and rat models, displaying a broad range of inhibitory potencies. This suggests its possible therapeutic applications in diseases related to steroid metabolism (Picard et al., 2000).
Mycobacterium tuberculosis GyrB Inhibition
Derivatives of Benzyl Piperidine-4-carboxylate, such as thiazole-aminopiperidine hybrid analogues, have been designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).
Synthesis of Piperidine Derivatives from Serine
Benzyl Piperidine-4-carboxylate has been used as an intermediate in synthesizing various piperidine derivatives from serine. These derivatives have potential applications in producing a range of substituted piperidine subunits, useful in various chemical and pharmaceutical contexts (Acharya & Clive, 2010).
Microbial Reduction Studies
In microbial reduction studies, Benzyl Piperidine-4-carboxylate derivatives have shown high diastereo- and enantioselectivities. Microorganisms like Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its potential in stereo-specific organic syntheses (Guo et al., 2006).
Anti-Acetylcholinesterase Activity
Benzyl Piperidine-4-carboxylate derivatives also exhibit anti-acetylcholinesterase activity, which is significant in treating neurodegenerative disorders like Alzheimer's disease. The synthesis of 1-benzyl-4-[2-phthalimidoethyl]piperidine and related derivatives has been explored for their potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).
Safety And Hazards
properties
IUPAC Name |
benzyl piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBHAAHASZMYPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465092 | |
Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Piperidine-4-carboxylate | |
CAS RN |
103824-89-1 | |
Record name | 4-Piperidinecarboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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